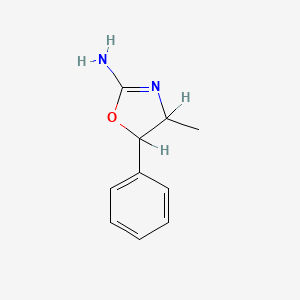

4-Methylaminorex

概要

説明

4-メチルアミノレックスは、2-アミノ-5-アリールオキサゾリン系に属する覚醒剤です。1960年にマクニールラボラトリーズで初めて合成されました。この化合物は、メタンフェタミンと比較して長時間持続する覚醒作用で知られています。また、ストリートネームは「U4Euh」(「ユフォリア」と発音)としても知られています。 乱用の可能性があるため、4-メチルアミノレックスは多くの国で禁止されています .

準備方法

4-メチルアミノレックスは、さまざまな方法で合成できます。一般的な経路の1つは、dl-フェニルプロパノールアミンとシアン化臭素との環化です。 この反応は通常、レクリエーションに使用される形態である(±)-シス異性体を生成します . 別の方法では、シアン酸カリウムを使用して中間体を生成し、次に濃塩酸と反応させます

化学反応の分析

4-メチルアミノレックスは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応により、化合物の構造が変化し、薬理学的特性が変化することがあります。

これらの反応で使用される一般的な試薬には、シアン化臭素、シアン酸カリウム、および濃塩酸が含まれます。 これらの反応から生成される主な生成物には、さまざまな立体異性体とハロゲン化誘導体があります .

科学研究の応用

化学: この化合物のユニークな構造と反応性により、合成有機化学の分野で注目されています。

生物学: 研究では、神経伝達物質系への影響と、覚醒剤の研究のためのモデル化合物としての可能性が検討されてきました。

医学: 治療目的では使用されていませんが、4-メチルアミノレックスは、薬理学的効果と潜在的なリスクについて研究されてきました。

産業: 覚醒作用があるため、特定の産業用途における添加剤として調査されてきました。ただし、合法的な地位により使用が制限されています

科学的研究の応用

Neurochemical Effects

4-Methylaminorex is characterized by its potent effects on monoaminergic systems, particularly dopamine and norepinephrine. Research indicates that the compound acts as a norepinephrine-dopamine releasing agent , with significant implications for understanding its mechanism of action and potential therapeutic uses.

- Dopamine Release : Studies have shown that administration of this compound leads to a dramatic increase in dopamine levels in the brain. For instance, one study documented a two-fold increase in neostriatal homovanillic acid levels and a notable reduction in tryptophan hydroxylase activity, suggesting an acute neurochemical response to the compound .

- Neuropeptide Activity : Following administration, there are significant changes in neuropeptide levels, including increases in neurotensin and dynorphin A. These changes are indicative of enhanced dopaminergic activity, which may contribute to the stimulant effects observed with this compound .

Pharmacological Properties

The pharmacological profile of this compound reveals its potential as a stimulant with effects comparable to other amphetamines but with unique characteristics.

- Duration of Action : The effects of this compound can last significantly longer than those of traditional stimulants, with reports indicating durations of up to 16 hours when taken orally .

- Monoamine Release Potency : The compound exhibits high potency as a monoamine releasing agent, with effective concentrations (EC50) measured at approximately 4.8 nM for norepinephrine and 1.7 nM for dopamine. This positions it among the most potent agents within its class .

Case Studies and Research Findings

Several studies have provided insights into the applications and implications of this compound:

- Neurotoxicity Studies : Investigations into the neurotoxic potential of this compound have yielded mixed results. While some studies indicate reductions in tryptophan hydroxylase activity—potentially signaling neurotoxic effects—others suggest that these changes are reversible and less severe compared to other amphetamines like methamphetamine .

- Comparative Studies : Research comparing this compound with other stimulants highlights its unique profile. For example, while it shares stimulant properties with methylenedioxymethamphetamine (MDMA), it appears to exert different long-term effects on serotonergic systems .

- Synthesis and Derivatives : Novel derivatives of this compound have been synthesized and characterized, providing avenues for further research into their pharmacological properties and potential therapeutic uses .

Summary Table of Pharmacological Effects

| Property | Value |

|---|---|

| Norepinephrine EC50 | 4.8 nM |

| Dopamine EC50 | 1.7 nM |

| Serotonin EC50 | 53.2 nM |

| Duration of Action | Up to 16 hours |

| Neurotoxic Potential | Mixed evidence; less than methamphetamine |

作用機序

4-メチルアミノレックスは、間接的な交感神経刺激薬として作用することによって効果を発揮します。ドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の放出を刺激し、覚醒、幸福感、認知機能の向上につながります。 この化合物は、アンフェタミンやコカインと同様に、モノアミン輸送体と相互作用します .

類似の化合物との比較

4-メチルアミノレックスは、しばしば他の覚醒剤と比較されます。これには以下が含まれます。

メタンフェタミン: 両方の化合物は同様の覚醒作用を持っていますが、4-メチルアミノレックスは作用時間が長くなっています。

アンフェタミン: 4-メチルアミノレックスは、アンフェタミンと薬理学的および神経化学的に類似しています。

他の類似の化合物には、アミノレックス、パラメチル-4-メチルアミノレックス、および3',4'-メチレンジオキシ-4-メチルアミノレックスがあります .

類似化合物との比較

4-Methylaminorex is often compared to other stimulant compounds, including:

Methamphetamine: Both compounds have similar stimulant effects, but this compound has a longer duration of action.

Amphetamine: this compound shares pharmacological and neurochemical similarities with amphetamines.

Cocaine: The compound’s effects on monoamine transporters are comparable to those of cocaine

Other similar compounds include aminorex, para-methyl-4-methylaminorex, and 3’,4’-methylenedioxy-4-methylaminorex .

生物活性

4-Methylaminorex (4-MA) is a potent central nervous system stimulant and an analog of aminorex, primarily known for its appetite-suppressing properties. The compound exists in two geometric isomers: cis and trans, each exhibiting distinct pharmacological profiles. This article delves into the biological activity of 4-MA, focusing on its pharmacodynamics, neurotoxicity, and metabolism, supported by relevant studies and data.

Pharmacodynamics

This compound acts primarily as a stimulant, influencing neurotransmitter systems, particularly dopamine and norepinephrine.

- Dopamine and Norepinephrine Release : Studies have demonstrated that 4-MA is a potent releaser of dopamine and norepinephrine. For instance, in vitro experiments using rat brain synaptosomes showed that cis-4-MA had an effective concentration (EC50) of approximately 10.9 nM for dopamine release and 11.8 nM for norepinephrine, indicating its high potency compared to other stimulants like MDMA .

- Reinforcement Effects : In animal models, 4-MA has been shown to maintain self-administration behavior in primates, suggesting its reinforcing properties akin to those of cocaine. This behavior was observed when doses of 4-MA were substituted for cocaine in intravenous drug self-administration tasks .

Neurotoxicity Studies

The neurotoxic potential of 4-MA has been a subject of investigation, particularly concerning its effects on serotonin systems.

- Tryptophan Hydroxylase Activity : Research indicates that administration of high doses of cis-4-MA can lead to a reduction in tryptophan hydroxylase (TPH) activity, a marker for serotonin neurotoxicity. In one study, rats administered doses of 10 mg/kg showed a significant decrease in TPH activity (20-40%) after several hours but exhibited recovery after 18 hours .

- Comparative Neurotoxicity : When compared to other stimulants like methamphetamine and MDMA, 4-MA appears to be less neurotoxic. While some studies reported declines in serotonin levels following multiple doses of 4-MA, others found no significant long-term effects on serotonin or dopamine levels in certain strains of mice .

Metabolism

Understanding the metabolism of 4-MA is crucial for assessing its pharmacological profile and potential toxicity.

- Pharmacokinetics : A study focusing on the metabolism of 4-MA in rats indicated that it undergoes rapid excretion through urine. The concentration levels were quantitatively measured using gas chromatography-mass spectrometry (GC-MS), revealing significant findings regarding its pharmacokinetic properties .

- Case Studies : Clinical reports have linked 4-MA to serious health complications, including fatalities. One documented case involved a death where blood concentrations of 21.3 mg/L were found alongside diazepam at a concentration of 0.8 mg/L, suggesting potential interactions or additive effects with other substances .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Primary Action | Stimulant; releases dopamine and norepinephrine |

| EC50 for Dopamine | ~10.9 nM |

| EC50 for Norepinephrine | ~11.8 nM |

| Reinforcement Behavior | Maintains self-administration similar to cocaine |

| Neurotoxicity Indicators | Reduced TPH activity observed; less neurotoxic than methamphetamine or MDMA |

| Metabolism | Rapid excretion; significant concentrations found in urine |

| Clinical Concerns | Associated with fatalities; potential interactions with other CNS depressants |

特性

IUPAC Name |

4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQBMYDFWFGESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860432 | |

| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-94-3 | |

| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylaminorex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。